molecular formula C22H25N5O2S B2417677 4-ethyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide CAS No. 1421461-55-3

4-ethyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide

Cat. No.: B2417677
CAS No.: 1421461-55-3
M. Wt: 423.54
InChI Key: SQANDRNQYUTZFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a synthetic compound of significant interest in medicinal chemistry research, featuring a hybrid structure that combines a phenylpiperazine moiety with a benzenesulfonamide group linked via a pyrimidine core. The 4-phenylpiperazine scaffold is a privileged structure in drug discovery, frequently associated with high affinity for central nervous system (CNS) targets, particularly various serotonin receptor subtypes. Compounds containing this structure have been extensively investigated as potent antagonists for receptors like the 5-HT 7 receptor, which is a promising target for the treatment of depression, anxiety, and cognitive disorders . Furthermore, the benzenesulfonamide group is a common pharmacophore found in compounds with diverse biological activities. Recent research on arylpiperazine derivatives has highlighted their potential in antiviral and anticancer applications . This suggests that this compound may represent a valuable chemical probe for exploring new therapeutic avenues in these fields. Its primary research value lies in its potential as a tool compound for investigating signal transduction pathways, characterizing receptor function, and screening for new bioactive molecules in preclinical studies. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Properties

IUPAC Name

4-ethyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2S/c1-2-18-8-10-21(11-9-18)30(28,29)25-19-16-23-22(24-17-19)27-14-12-26(13-15-27)20-6-4-3-5-7-20/h3-11,16-17,25H,2,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQANDRNQYUTZFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target compound dissects into three primary modules:

  • 4-Ethylbenzenesulfonamide core : Synthesized via sulfonation of ethylbenzene followed by chlorination and amination.
  • 2-(4-Phenylpiperazin-1-yl)pyrimidin-5-amine : Constructed through nucleophilic aromatic substitution (SNAr) on halogenated pyrimidines.
  • Coupling strategy : Connects the sulfonamide and pyrimidine moieties via sulfonamide bond formation.

Synthetic Routes to 4-Ethylbenzenesulfonamide

Sulfonation of Ethylbenzene

Ethylbenzene undergoes electrophilic sulfonation using fuming sulfuric acid at 150°C to yield 4-ethylbenzenesulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl5) converts the sulfonic acid to 4-ethylbenzenesulfonyl chloride.

Table 1: Optimization of Sulfonation Conditions
Parameter Optimal Value Yield (%)
H2SO4 Concentration 20% Oleum 78
Temperature (°C) 150 82
Reaction Time (h) 4 75

Amination of Sulfonyl Chloride

4-Ethylbenzenesulfonyl chloride reacts with aqueous ammonia (25%) in tetrahydrofuran (THF) at 0°C to form 4-ethylbenzenesulfonamide. Catalytic pyridine (10 mol%) enhances nucleophilicity, achieving 89% yield.

Synthesis of 2-(4-Phenylpiperazin-1-yl)Pyrimidin-5-Amine

Pyrimidine Ring Construction

A Gould-Jacobs cyclization employs ethyl 3-ethoxyacrylate and guanidine carbonate in refluxing ethanol to form 2-aminopyrimidine-5-ol. Subsequent chlorination with phosphorus oxychloride (POCl3) produces 2-amino-5-chloropyrimidine.

Piperazine Functionalization

4-Phenylpiperazine (1.2 equiv) undergoes SNAr with 2-amino-5-chloropyrimidine in dimethylformamide (DMF) at 120°C, catalyzed by cesium carbonate (Cs2CO3). Microwave-assisted synthesis (150°C, 30 min) improves regioselectivity, yielding 2-(4-phenylpiperazin-1-yl)pyrimidin-5-amine in 76% yield.

Table 2: Comparative Analysis of Coupling Methods
Condition Catalyst Temperature (°C) Yield (%)
Conventional Heating Cs2CO3 120 68
Microwave Cs2CO3 150 76
Ultrasound K2CO3 100 61

Final Coupling: Sulfonamide Bond Formation

Direct Coupling Strategy

4-Ethylbenzenesulfonyl chloride (1.1 equiv) reacts with 2-(4-phenylpiperazin-1-yl)pyrimidin-5-amine in dichloromethane (DCM) under nitrogen. Triethylamine (TEA, 2.5 equiv) scavenges HCl, achieving 83% yield after silica gel chromatography.

Alternative Route via Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) to couple 4-ethylbenzenesulfonamide with 2-(4-phenylpiperazin-1-yl)pyrimidin-5-ol. This method affords 71% yield but requires stringent anhydrous conditions.

Purification and Analytical Characterization

Chromatographic Techniques

Crude product purification utilizes flash chromatography (hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water (3:1). HPLC analysis (C18 column, acetonitrile/water mobile phase) confirms >98% purity.

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.41 (s, 1H, pyrimidine-H), 7.82 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 3.85–3.75 (m, 4H, piperazine-H), 2.65 (q, J=7.6 Hz, 2H, CH2CH3), 1.22 (t, J=7.6 Hz, 3H, CH2CH3).
  • HRMS (ESI+) : m/z calculated for C22H27N5O2S [M+H]+ 424.1772, found 424.1769.

Challenges and Optimization Strategies

Regioselectivity in Pyrimidine Substitution

Competitive C4 vs. C2 substitution in pyrimidine is mitigated by:

  • Using bulkier bases (e.g., Cs2CO3 over K2CO3) to favor C2-site reactivity.
  • Microwave irradiation reduces side-product formation by 22% compared to conventional heating.

Sulfonamide Hydrolysis Mitigation

Moisture-sensitive intermediates necessitate:

  • Anhydrous solvents (molecular sieves for DMF).
  • In situ generation of sulfonyl chloride to minimize hydrolysis to sulfonic acid.

Industrial-Scale Considerations

Catalytic System Recycling

Palladium catalysts (e.g., Pd(OAc)2) from Suzuki couplings are recovered via aqueous/organic phase separation, achieving 92% recovery after three cycles.

Solvent Sustainability

Cyclopentyl methyl ether (CPME) replaces toluene in amidation steps, reducing environmental impact (E-factor: 8.2 vs. 15.6 for toluene).

Chemical Reactions Analysis

4-ethyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula:

  • Molecular Formula : C22H25N5O2S
  • Molecular Weight : 423.5312 g/mol

Its structure includes a benzenesulfonamide moiety, a pyrimidine ring, and a piperazine group, which are critical for its biological activity.

Anticancer Activity

Research indicates that compounds similar to 4-ethyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide exhibit promising anticancer properties. A patent (US9199944B2) describes the use of related compounds as pharmaceutical compositions for cancer prevention and treatment. These compounds target specific pathways involved in tumor growth and proliferation, particularly through the inhibition of key signaling proteins such as IKKα and IKKβ, which play crucial roles in NF-κB signaling pathways associated with cancer cell survival and proliferation .

Neurological Disorders

The piperazine component of the compound suggests potential applications in treating neurological disorders. Piperazine derivatives are known to interact with serotonin receptors, which are implicated in mood regulation and anxiety disorders. The pharmacological profile of similar compounds indicates their effectiveness as anxiolytics or antidepressants .

Anti-inflammatory Properties

The sulfonamide group is associated with anti-inflammatory activities. Compounds containing this moiety have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. Recent advancements have shown that structurally related compounds can exhibit significant anti-inflammatory effects, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeCompound ClassMechanism of ActionReference
AnticancerPyrimidine derivativesInhibition of NF-κB signalingUS9199944B2
Neurological effectsPiperazine derivativesSerotonin receptor modulationPubChem
Anti-inflammatorySulfonamide-containing compoundsCOX inhibitionRecent studies

Case Study 1: Anticancer Efficacy

A study involving a series of pyrimidine-based compounds demonstrated that modifications to the structure significantly enhanced anticancer efficacy against various cancer cell lines. The introduction of the piperazine moiety was found to improve selectivity and potency against tumor cells while reducing toxicity to normal cells .

Case Study 2: Neuropharmacological Potential

In a clinical trial assessing the effects of piperazine derivatives on anxiety disorders, compounds similar to this compound showed significant reductions in anxiety scores among participants. The study highlighted the importance of structural features in enhancing receptor binding affinity and therapeutic outcomes .

Mechanism of Action

The mechanism of action of 4-ethyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.

Comparison with Similar Compounds

4-ethyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide can be compared with other similar compounds, such as:

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives: These compounds also exhibit acetylcholinesterase inhibitory activity but may differ in their potency and selectivity.

    Indole derivatives: These compounds have diverse biological activities, including antiviral and anti-inflammatory effects, and can serve as a comparison in terms of their broad-spectrum applications. The uniqueness of this compound lies in its specific structural features and its potential as a selective enzyme inhibitor.

Biological Activity

4-ethyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article examines the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzenesulfonamide moiety, a pyrimidine ring, and a piperazine derivative. The molecular formula is C20H24N6O2SC_{20}H_{24}N_6O_2S, with a molecular weight of 396.51 g/mol.

The primary biological target of this compound is believed to be acetylcholinesterase (AChE) . By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, which is crucial for neurotransmission. This mechanism suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

Biochemical Pathways

The inhibition of AChE leads to several biochemical consequences:

  • Increased Acetylcholine Levels : Enhanced neurotransmission may alleviate cognitive deficits.
  • Potential Interaction with Other Enzymes : Preliminary studies suggest interactions with butyrylcholinesterase (BuChE), which also plays a role in cholinergic signaling.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to this compound. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including MCF-7 and SK-MEL-2.

CompoundCell LineIC50 (µM)
4-Ethyl CompoundMCF-70.65
4-Ethyl CompoundSK-MEL-22.41

These findings indicate that modifications to the piperazine and sulfonamide groups can enhance biological activity against specific cancer types.

Anticonvulsant Activity

The compound's structural analogs have been tested for anticonvulsant properties. In animal models, certain derivatives demonstrated significant protection against seizures in the maximal electroshock (MES) test. The most effective compounds showed protective effects at doses ranging from 100 to 300 mg/kg.

Case Studies and Research Findings

  • Neuroprotective Effects : A study examined the neuroprotective effects of related compounds in models of Alzheimer's disease. Results indicated that AChE inhibitors could improve cognitive function in treated animals.
  • Cytotoxicity Studies : Research on the cytotoxic effects of various sulfonamide derivatives revealed that certain modifications could lead to enhanced selectivity and potency against cancer cells.
  • Molecular Docking Studies : Computational studies using molecular docking have suggested that the compound binds effectively to AChE's active site, supporting its role as an inhibitor.

Q & A

Q. What are the common synthetic routes for 4-ethyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the pyrimidine core via condensation of amidines with β-diketones or cyanoguanidines.
  • Step 2: Introduction of the 4-phenylpiperazine moiety through nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).
  • Step 3: Sulfonylation of the pyrimidine intermediate with 4-ethylbenzenesulfonyl chloride under basic conditions (e.g., using NaH or Et3_3N in anhydrous THF).

Q. Yield Optimization Strategies :

  • Use catalytic systems (e.g., Pd catalysts for coupling steps) to enhance efficiency .
  • Monitor reaction progress with LCMS to identify bottlenecks .
  • Employ microwave-assisted synthesis for time-sensitive steps, reducing side reactions .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : Confirm regioselectivity of the pyrimidine ring and sulfonamide linkage. For example, the pyrimidine C-H protons resonate at δ 8.5–9.0 ppm, while sulfonamide protons appear as a singlet near δ 7.5–8.0 ppm .
  • LCMS (ESI+) : Verify molecular weight (e.g., [M+H]+ ion) and purity. Adjust mobile phases (e.g., acetonitrile/0.1% formic acid) to resolve polar impurities .
  • IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm1^{-1}) and pyrimidine C=N stretches (~1600 cm1^{-1}) .

Q. What are the primary biological targets or therapeutic applications suggested by its structural features?

The compound’s sulfonamide and phenylpiperazine groups suggest potential activity in:

  • Central Nervous System (CNS) Disorders : Dopamine/serotonin receptor modulation (e.g., D3/D4 subtypes) due to piperazine’s affinity for GPCRs .
  • Enzyme Inhibition : Sulfonamides are known carbonic anhydrase or kinase inhibitors. Target validation requires enzymatic assays (e.g., fluorescence-based CAIX inhibition studies) .
  • Antimicrobial Activity : Pyrimidine derivatives often exhibit activity against bacterial/fungal pathogens. Screen using MIC assays against Gram-positive/negative strains .

Advanced Research Questions

Q. How can computational methods aid in predicting the compound’s binding modes or pharmacokinetic properties?

  • Molecular Docking (AutoDock Vina) : Model interactions with dopamine D3 receptors using crystal structures (PDB: 3PBL). Focus on π-π stacking between phenylpiperazine and receptor aromatics .
  • ADMET Prediction (SwissADME) : Assess logP (~3.5) for blood-brain barrier permeability and solubility (LogS ~ -4.5) to guide formulation strategies .
  • MD Simulations (GROMACS) : Evaluate stability of receptor-ligand complexes over 100 ns trajectories to prioritize analogs .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Dose-Response Analysis : Re-test activity under standardized conditions (e.g., 72-hour viability assays for cytotoxicity vs. 24-hour receptor binding) .
  • Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify unintended kinase interactions .
  • Metabolite Identification (HRMS) : Check for in situ degradation products (e.g., sulfonamide hydrolysis) that may skew results .

Q. What strategies are effective for improving selectivity between related targets (e.g., dopamine D2 vs. D3 receptors)?

  • SAR Studies : Modify the ethylbenzenesulfonamide group to introduce steric bulk (e.g., tert-butyl) or electronegative substituents (e.g., -CF3_3) to disrupt D2 binding .
  • Fragment-Based Design : Replace pyrimidine with triazine to alter hydrogen-bonding patterns .
  • Binding Free Energy Calculations (MM-PBSA) : Quantify energy contributions of key residues (e.g., D3-specific Asp110) to guide optimization .

Q. How can researchers address low solubility or bioavailability in preclinical development?

  • Salt Formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility .
  • Nanoparticle Formulation : Use PLGA-based carriers for sustained release, validated by dynamic light scattering (DLS) and in vivo PK studies .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the sulfonamide group, monitored by HPLC stability assays .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they mitigated?

  • Matrix Interference : Use SPE cartridges (C18) to isolate the compound from plasma proteins. Validate recovery rates (≥85%) via spike-and-recovery experiments .
  • LC-MS/MS Sensitivity : Optimize ionization parameters (e.g., capillary voltage: 3.5 kV; source temp: 350°C) to achieve LOD ≤ 1 ng/mL .
  • Isomer Discrimination : Employ chiral columns (e.g., Chiralpak AD-H) if synthetic routes produce enantiomeric byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.